molecular formula C9H12N2O2 B2825957 [(4-methylphenyl)methoxy]urea CAS No. 338756-47-1

[(4-methylphenyl)methoxy]urea

Cat. No.: B2825957
CAS No.: 338756-47-1
M. Wt: 180.207
InChI Key: BBIZXMBEXRFQPN-UHFFFAOYSA-N
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Description

[(4-Methylphenyl)methoxy]urea is a urea derivative featuring a 4-methylbenzyloxy group attached to the urea backbone. Structurally, it consists of a phenyl ring substituted with a methyl group at the para position, connected via a methoxy (-OCH2-) linker to the urea moiety. Urea derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capacity and stability. The available data focuses on structurally related compounds, such as 1-(4-methoxyphenyl)urea and [(4-fluorophenyl)methoxy]urea, which will serve as the basis for comparative analysis.

Properties

IUPAC Name

(4-methylphenyl)methoxyurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-2-4-8(5-3-7)6-13-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIZXMBEXRFQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CONC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

[(4-methylphenyl)methoxy]urea can be synthesized through various methods. One common approach involves the reaction of benzyl alcohol or benzyl halide with urea in the presence of an ionic liquid such as choline chloride and aluminium nitrate. This method offers high yields and selectivity, making it efficient and environmentally friendly . Another method involves the nucleophilic addition of amines to potassium isocyanate in water, which is a catalyst-free and scalable process .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

[(4-methylphenyl)methoxy]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The urea group can undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

[(4-methylphenyl)methoxy]urea is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of [(4-methylphenyl)methoxy]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the target and context .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : 1-(4-Methoxyphenyl)urea is synthesized efficiently (99% yield) under mild conditions, suggesting that analogous methyl-substituted ureas could follow similar pathways .
  • Spectroscopic Signatures: IR data for methoxy-substituted ureas highlight diagnostic peaks for urea (C=O, N-H) and aryl ether (C-O) groups, which would differ slightly in methyl analogs due to reduced polarity .
  • Biological Relevance : Fluorinated ureas are prioritized in drug discovery for their pharmacokinetic advantages, whereas methoxy or methyl derivatives may be more suited for materials science or agrochemical applications .

Notes and Limitations

  • Direct data on this compound is absent, necessitating extrapolation from analogs.
  • Assumptions : Comparisons assume that steric and electronic effects of methyl groups can be inferred from methoxy/fluoro analogs, though this simplification may overlook unique properties of the methyl substituent.

Biological Activity

[(4-Methylphenyl)methoxy]urea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound, also known as 4-methylphenyl methoxycarbamate , features a urea functional group attached to a methoxy and a 4-methylphenyl moiety. Its molecular formula is C10H13N2O2C_{10}H_{13}N_{2}O_{2}, and it has been primarily studied for its role as a building block in organic synthesis and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting it could be a candidate for developing new antimicrobial agents. The compound's mechanism involves the inhibition of bacterial growth through interference with essential cellular processes.

Anticancer Effects

The anticancer properties of this compound have been explored in several studies. It was found to induce apoptosis in cancer cell lines, demonstrating selective cytotoxicity against certain types of cancer, such as breast and lung cancers. The compound's ability to modulate signaling pathways associated with cell proliferation and survival is believed to underlie its anticancer effects.

Cancer Cell Line GI50 (μM) TGI (μM) LC50 (μM)
EKVX (Lung)1.721.525.9
OVCAR-4 (Ovarian)28.715.927.9
MDA-MB-435 (Breast)15.1--

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It may bind to receptors that regulate cell growth and apoptosis, leading to decreased viability in cancer cells.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antibacterial properties of various urea derivatives, this compound demonstrated significant activity against Gram-positive bacteria, with an IC50 value comparable to established antibiotics .
  • Antitumor Activity : A recent investigation into the antitumor effects of this compound revealed that it selectively inhibited the growth of multiple cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Research Findings

Recent studies have expanded on the biological significance of urea derivatives, including this compound:

  • Broad-Spectrum Activity : A review noted that urea compounds exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects .
  • Structure-Activity Relationship (SAR) : Ongoing research into the SAR of this compound has revealed insights into how modifications to its structure can enhance or diminish its biological activity, paving the way for more effective derivatives .

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